1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline
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Overview
Description
The compound “1-Isopropyl-4-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)[1,2,4]triazolo[4,3-a]quinoxaline” is a complex organic molecule. It contains a triazoloquinoxaline core, which is a fused ring system incorporating a triazole and a quinoxaline . The molecule also includes a piperazine ring, which is a common feature in many pharmaceuticals .
Synthesis Analysis
The synthesis of similar triazoloquinoxaline compounds typically involves aromatic nucleophilic substitution . This process involves the reaction of a 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring systems and functional groups. The presence of the piperazine ring and the methoxyphenyl group are notable features .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the piperazine ring and the methoxyphenyl group could potentially influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its complex structure. The presence of the piperazine ring and the methoxyphenyl group could potentially influence its solubility, stability, and reactivity .Scientific Research Applications
Pharmacological Applications
The compound contains a 2-methoxyphenylpiperazin-1-yl group , which is found in para-Methoxyphenylpiperazine (MeOPP), a piperazine derivative with stimulant effects . MeOPP is said to induce significantly less anxiety than similar piperazines and is usually taken at doses between 120–200 mg . It has been sold as an ingredient in “Party pills” in New Zealand and other countries .
Therapeutic Potential
The 2-methoxyphenylpiperazin-1-yl group in the compound has been studied for its therapeutic potential . It has been found to have affinity for alpha1-adrenergic receptors, which are a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
Alpha1-adrenergic receptors, which the compound has affinity for, are a significant target for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
Antiviral and Antimicrobial Agents
A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which the compound is a part of, were synthesized as potential antiviral and antimicrobial agents .
Treatment of Hypertension and Benign Prostatic Hypertrophy
Prazosin, a medication that antagonizes norepinephrine effects at brain postsynaptic alpha-1 adrenoreceptors, is used for the treatment of hypertension and benign prostatic hypertrophy . Given the compound’s affinity for alpha1-adrenergic receptors, it could potentially be used in a similar manner .
Potential Alpha1-Adrenergic Receptor Antagonists
The compound, along with its 5 substituted derivatives and structurally similar, arylpiperazine based alpha1-adrenergic receptors antagonists (trazodone, naftopidil, and urapidil) have been subjects of comparative analysis . Some of these compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results allowed researchers to propose a rationale for the activity of these molecules and to highlight six compounds that exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This action is significant for the treatment of various neurological conditions .
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2S/c1-17(2)23-27-28-24-25(26-18-8-4-5-9-19(18)31(23)24)34-16-22(32)30-14-12-29(13-15-30)20-10-6-7-11-21(20)33-3/h4-11,17H,12-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPZGZNCASVFFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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